Cas no 896821-59-3 (6-hydroxy-7-methyl-4-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one)

6-hydroxy-7-methyl-4-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one 化学的及び物理的性質
名前と識別子
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- 7-methyl-4-[(4-methylpiperazin-1-ium-1-yl)methyl]-2-oxochromen-6-olate
- 2H-1-Benzopyran-2-one, 6-hydroxy-7-methyl-4-[(4-methyl-1-piperazinyl)methyl]-
- 6-hydroxy-7-methyl-4-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one
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- インチ: 1S/C16H20N2O3/c1-11-7-15-13(9-14(11)19)12(8-16(20)21-15)10-18-5-3-17(2)4-6-18/h7-9,19H,3-6,10H2,1-2H3
- InChIKey: IEGHGSHWFWPUAB-UHFFFAOYSA-N
- ほほえんだ: C1(=O)OC2=CC(C)=C(O)C=C2C(CN2CCN(C)CC2)=C1
6-hydroxy-7-methyl-4-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3385-2064-10mg |
6-hydroxy-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |
896821-59-3 | 10mg |
$79.0 | 2023-09-11 | ||
Life Chemicals | F3385-2064-1mg |
6-hydroxy-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |
896821-59-3 | 1mg |
$54.0 | 2023-09-11 | ||
Life Chemicals | F3385-2064-3mg |
6-hydroxy-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |
896821-59-3 | 3mg |
$63.0 | 2023-09-11 | ||
Life Chemicals | F3385-2064-20mg |
6-hydroxy-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |
896821-59-3 | 20mg |
$99.0 | 2023-09-11 | ||
Life Chemicals | F3385-2064-20μmol |
6-hydroxy-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |
896821-59-3 | 20μmol |
$79.0 | 2023-09-11 | ||
Life Chemicals | F3385-2064-2mg |
6-hydroxy-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |
896821-59-3 | 2mg |
$59.0 | 2023-09-11 | ||
Life Chemicals | F3385-2064-10μmol |
6-hydroxy-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |
896821-59-3 | 10μmol |
$69.0 | 2023-09-11 | ||
Life Chemicals | F3385-2064-2μmol |
6-hydroxy-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |
896821-59-3 | 2μmol |
$57.0 | 2023-09-11 | ||
Life Chemicals | F3385-2064-5mg |
6-hydroxy-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |
896821-59-3 | 5mg |
$69.0 | 2023-09-11 | ||
Life Chemicals | F3385-2064-25mg |
6-hydroxy-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |
896821-59-3 | 25mg |
$109.0 | 2023-09-11 |
6-hydroxy-7-methyl-4-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one 関連文献
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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10. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
6-hydroxy-7-methyl-4-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-oneに関する追加情報
Research Briefing on 6-hydroxy-7-methyl-4-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one (CAS: 896821-59-3)
In recent years, the compound 6-hydroxy-7-methyl-4-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one (CAS: 896821-59-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chromen-2-one derivative has shown promising potential in various therapeutic applications, particularly due to its unique structural features and biological activities. The presence of a 4-methylpiperazine moiety and a hydroxy-methyl substitution on the chromen-2-one scaffold contributes to its pharmacological properties, making it a subject of extensive investigation.
Recent studies have focused on the synthesis, characterization, and biological evaluation of this compound. A 2023 study published in the Journal of Medicinal Chemistry highlighted its role as a potent inhibitor of specific kinase enzymes involved in inflammatory pathways. The research demonstrated that 6-hydroxy-7-methyl-4-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one exhibits selective inhibition of p38 MAP kinase, a key player in cytokine production and inflammatory responses. The compound's IC50 value was reported to be in the nanomolar range, suggesting high potency.
Another significant finding comes from a preclinical study conducted by a team at the University of Cambridge, which explored the compound's potential in oncology. The study, published in Cancer Research, revealed that 6-hydroxy-7-methyl-4-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one induces apoptosis in certain cancer cell lines by modulating the PI3K/AKT/mTOR signaling pathway. The compound's ability to cross the blood-brain barrier was also noted, opening possibilities for its use in treating glioblastoma and other central nervous system malignancies.
In addition to its therapeutic potential, recent advancements in the synthetic routes for 6-hydroxy-7-methyl-4-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one have been reported. A 2024 paper in Organic & Biomolecular Chemistry described a novel, high-yield synthesis method that reduces the number of steps and improves overall efficiency. This development is crucial for scaling up production and facilitating further pharmacological studies.
Despite these promising results, challenges remain. The compound's pharmacokinetic profile, including its metabolic stability and potential toxicity, requires further investigation. Ongoing clinical trials are expected to provide more insights into its safety and efficacy in humans. Researchers are also exploring structural modifications to enhance its bioavailability and reduce off-target effects.
In conclusion, 6-hydroxy-7-methyl-4-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one represents a compelling candidate for drug development, with applications in inflammation and oncology. Continued research and clinical validation will be essential to fully realize its therapeutic potential. This briefing underscores the importance of interdisciplinary collaboration in advancing our understanding of this compound and its derivatives.
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